2-([1,1'-Biphenyl]-4-yloxy)-N'-(furan-2-ylmethylene)propanehydrazide
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Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide is a complex organic compound that features a biphenyl group linked to a furan ring through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide typically involves the reaction of 4-biphenylol with furan-2-carbaldehyde in the presence of a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine under mild conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms of the hydrazide linkage.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase gamma (PI3Kγ) by binding to its active site, which prevents the enzyme from catalyzing its substrate . This inhibition can lead to reduced cellular responses in inflammatory and autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylene thiazolidinediones: These compounds also inhibit PI3Kγ and have similar applications in medicinal chemistry.
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide: Known for its inhibitory effects on SARS-CoV-2 main protease.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide is unique due to its specific structural features that allow it to interact with a different set of molecular targets compared to other similar compounds. Its biphenyl group provides additional sites for chemical modification, potentially leading to derivatives with enhanced biological activity .
Properties
CAS No. |
303085-23-6 |
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Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C20H18N2O3/c1-15(20(23)22-21-14-19-8-5-13-24-19)25-18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,22,23)/b21-14+ |
InChI Key |
SQHSRSUPGINQLY-KGENOOAVSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CO1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CO1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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